1-methylchromeno[3,4-d]imidazol-4-one
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Overview
Description
1-Methylchromeno[3,4-d]imidazol-4-one is a heterocyclic organic compound with a molecular formula of C₁₁H₈N₂O₂. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-methylchromeno[3,4-d]imidazol-4-one can be achieved through several routes. One common method involves the oxidative condensation of ketones and amidines. This reaction typically uses molecular oxygen to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazol-4-one . Industrial production methods often involve similar oxidative processes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
1-Methylchromeno[3,4-d]imidazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones under specific conditions.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms. Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-Methylchromeno[3,4-d]imidazol-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a fluorescent probe due to its unique chromophoric properties.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism by which 1-methylchromeno[3,4-d]imidazol-4-one exerts its effects is primarily through its interaction with specific molecular targets. In medicinal applications, it is believed to interact with enzymes and receptors involved in disease pathways, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
1-Methylchromeno[3,4-d]imidazol-4-one can be compared with other similar compounds such as:
- 1-Ethyl-2-methylchromeno[3,4-d]imidazol-4-one
- 1-Cyclopentylchromeno[3,4-d]imidazol-4-one These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and applications. The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct electronic and steric properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique structure and reactivity make it a valuable tool in research and industrial applications
Properties
CAS No. |
87236-16-6 |
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Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
1-methylchromeno[3,4-d]imidazol-4-one |
InChI |
InChI=1S/C11H8N2O2/c1-13-6-12-9-10(13)7-4-2-3-5-8(7)15-11(9)14/h2-6H,1H3 |
InChI Key |
PYBRFNFQHRUEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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